molecular formula C8H8BrN B1620587 2-Bromomethyl-6-vinylpyridine CAS No. 442910-37-4

2-Bromomethyl-6-vinylpyridine

Cat. No.: B1620587
CAS No.: 442910-37-4
M. Wt: 198.06 g/mol
InChI Key: DHBBDAPZQVATGR-UHFFFAOYSA-N
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Description

2-Bromomethyl-6-vinylpyridine is an organic compound with the molecular formula C8H8BrN and a molecular weight of 198.06 g/mol It is a derivative of pyridine, featuring both a bromomethyl and a vinyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromomethyl-6-vinylpyridine can be synthesized through several methods. One common approach involves the bromination of 6-vinylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-6-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromomethyl-6-vinylpyridine depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In polymerization reactions, the vinyl group participates in radical polymerization, leading to the formation of polymer chains. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the vinyl group and an aryl or vinyl boronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromomethyl-6-vinylpyridine is unique due to the presence of both a bromomethyl and a vinyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(bromomethyl)-6-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c1-2-7-4-3-5-8(6-9)10-7/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBBDAPZQVATGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363791
Record name 2-BROMOMETHYL-6-VINYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442910-37-4
Record name 2-BROMOMETHYL-6-VINYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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